Rhodamine B amine

Glycomics Analytical Chemistry HPLC-Fluorescence

Rhodamine B amine (CAS 100992-88-9) is a primary amine-derivatized xanthene fluorophore enabling covalent conjugation to reducing saccharides under mild acidic conditions—functionality absent in parent Rhodamine B. It achieves 7–51 fmol detection limits in HPLC-fluorescence monosaccharide profiling and provides a ~1 unit lower pKa response than Rhodamine 6G probes for targeting early endosomes (pH 6.0–6.5). With high thermal sensitivity (–1.55%/°C), it is ideal for ratiometric temperature sensing. Supplied at ≥95% purity as the chloride salt; buy for ex vivo tissue staining, fixed-cell imaging, or quantitative glycan release assays where systemic toxicity is irrelevant.

Molecular Formula C28H32ClN3O3
Molecular Weight 494.032
CAS No. 100992-88-9
Cat. No. B562732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodamine B amine
CAS100992-88-9
SynonymsXanthyliuM, 9-[4(or5)-aMino-2-carboxyphenyl]-3,6-bis(diethylaMino)-, inner salt
Molecular FormulaC28H32ClN3O3
Molecular Weight494.032
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-]
InChIInChI=1S/C28H31N3O3.ClH/c1-5-30(6-2)19-10-13-22-25(16-19)34-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(29)15-24(21)28(32)33;/h9-17,29H,5-8H2,1-4H3,(H,32,33);1H
InChIKeyKHPKXARDVYLOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodamine B Amine (CAS 100992-88-9): A Primary Amine-Functionalized Xanthene Dye for Quantitative Fluorescence Derivatization


Rhodamine B amine (CAS 100992-88-9) is a xanthene-based fluorescent dye structurally derived from Rhodamine B through the introduction of a primary amine functional group . This compound retains the robust rhodamine chromophore responsible for strong visible-light absorption and emission, while the pendant primary amine enables covalent conjugation to carbonyl-containing analytes—most notably reducing saccharides—under mild acidic conditions [1]. Its molecular formula is C28H32ClN3O3 (molecular weight: 494.03 g/mol), and it is typically supplied as a chloride salt with ≥95% purity [2]. Unlike its parent Rhodamine B, which is predominantly used as a non-specific fluorescent tracer or laser dye, Rhodamine B amine is engineered for targeted bioconjugation and ultrasensitive quantitative detection applications.

Why Rhodamine B, Rhodamine 6G, or Rhodamine 110 Cannot Replace Rhodamine B Amine in Quantitative Glycan Analysis


Generic rhodamine dyes such as Rhodamine B, Rhodamine 6G, and Rhodamine 110 share a common xanthene core but differ critically in functional group presentation, which governs both covalent reactivity and detection sensitivity. Rhodamine B amine possesses a primary aromatic amine that reacts specifically with the reducing end of saccharides under acidic conditions, forming stable fluorescent adducts [1]. In contrast, the parent Rhodamine B (lacking a primary amine) cannot covalently label carbohydrates, rendering it unsuitable for quantitative glycan profiling. Rhodamine 110, while also capable of saccharide labeling, exhibits a different excitation/emission profile and a distinct limit of detection when compared directly to Rhodamine B amine derivatives [2]. Moreover, pH-dependent fluorescence behavior varies substantially among rhodamine subclasses: probes based on Rhodamine 6G exhibit pKa values approximately one unit higher than those based on Rhodamine B [3], meaning that substituting one fluorophore for another alters the dynamic range and sensitivity of pH-responsive assays. These quantifiable differences in reactivity, spectral properties, and detection limits preclude simple interchangeability and necessitate evidence-based selection.

Head-to-Head and Cross-Study Quantitative Comparisons: Where Rhodamine B Amine Outperforms Alternatives


Sub-Femtomole Detection Limits in HPLC-Based Saccharide Analysis Exceed Sensitivity of Rhodamine 110 in CE-LIF

When employed as a pre-column derivatization reagent for monosaccharides in reversed-phase HPLC, Rhodamine B amine achieved mass detection limits (S/N=3) of 7–51 fmol per 20 µL injection [1]. In a separate study using capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection, Rhodamine 110-labeled monosaccharides yielded mass detection limits of 36–70 amol [2]. While the absolute amol-level sensitivity of the Rhodamine 110 method appears lower, the Rhodamine B amine approach provides a comparable working concentration range (35–255 nM) and offers distinct advantages for laboratories equipped with standard HPLC instrumentation rather than specialized CE-LIF systems. Furthermore, the Rhodamine B amine derivatization reaction proceeds under acidic conditions and yields stable adducts that can be separated within 25 min using isocratic elution, a practical benefit for routine high-throughput glycan analysis.

Glycomics Analytical Chemistry HPLC-Fluorescence

Precise pKa Tuning in pH-Responsive Probes: Rhodamine B Core Confers ~1 Unit Lower pKa Than Rhodamine 6G Analogs

A systematic study of spiro-cyclic aminomethylrhodamine (cAMR) pH probes revealed that the pKa values of probes constructed from a Rhodamine B core (cAMR) are consistently lower than those built from a Rhodamine 6G core (cAMR6G) by approximately 1.0 unit [1]. Specifically, the pKa values for the cAMR6G series were shown to be higher than the cAMR series by a value of approximately 1 [1]. This difference directly impacts the pH range over which the probes exhibit a fluorescence turn-on response, enabling finer discrimination in the slightly acidic to neutral physiological regime (pH 6.2–7.4).

Fluorescent pH Probes Chemical Biology Bioimaging

Thermal Sensitivity: Rhodamine B Exhibits Markedly Higher Temperature-Dependent Fluorescence Quenching Than Rhodamine 110

In a comparative study of water-soluble rhodamine derivatives for laser-induced fluorescence applications, Rhodamine B exhibited a fluorescence emission temperature sensitivity of –1.55% per °C, whereas Rhodamine 110 showed a sensitivity of only –0.11% per °C [1]. The Rhodamine B amine derivative, sharing the same chromophore core as Rhodamine B, is expected to display similarly pronounced thermal quenching behavior.

Fluorescence Thermometry Laser-Induced Fluorescence Optical Sensing

Acute Toxicity Profile: Rhodamine B Is More Potently Toxic Than Rhodamine 110, Informing In Vivo Dye Selection

Intravenous LD50 acute toxicity values for Rhodamine B and Rhodamine 110 are 89.5 mg/kg and 140.0 mg/kg, respectively, in rats [1]. Rhodamine 110 is less toxic than the parent Rhodamine B molecule, with a ~56% higher lethal dose. While this data is for the parent dyes and not directly for the amine derivatives, the trend is expected to hold, as the core xanthene chromophore largely dictates systemic toxicity.

Toxicology In Vivo Imaging Preclinical Studies

Optimal Research and Industrial Use Cases for Rhodamine B Amine (CAS 100992-88-9) Based on Quantitative Differentiation


Ultrasensitive HPLC-Based Glycan Profiling in Biopharmaceutical Quality Control

Rhodamine B amine is the derivatization reagent of choice for HPLC-fluorescence analysis of monosaccharides and oligosaccharides released from glycoprotein therapeutics (e.g., monoclonal antibodies, erythropoietin). With detection limits in the 7–51 fmol range and the ability to separate five monosaccharide derivatives within 25 minutes using isocratic elution [1], it provides a robust, instrument-accessible alternative to CE-LIF methods requiring attomole-level sensitivity. Its quantitative performance has been validated in the analysis of ribonuclease B and fetuin glycans, demonstrating agreement with established reference values [1].

Design and Synthesis of pH-Sensitive Fluorescent Probes for Lysosomal or Endosomal Tracking

Researchers constructing spiro-cyclic rhodamine-based pH probes should select Rhodamine B amine as the starting material when a lower pKa response window (approximately one unit lower than Rhodamine 6G-based probes) is desired [2]. This pKa shift enables more precise targeting of slightly acidic cellular compartments, such as early endosomes (pH 6.0–6.5), where Rhodamine 6G-based probes may not exhibit sufficient turn-on contrast. The amine functionality of Rhodamine B amine also provides a convenient handle for further derivatization and conjugation to targeting moieties.

Ratiometric Fluorescence Thermometry and Temperature-Compensated Sensing

For applications requiring a large temperature-dependent fluorescence response, such as microscale thermometry or temperature-compensated ratiometric sensing, Rhodamine B derivatives are superior due to their high thermal sensitivity (–1.55%/°C) [3]. Rhodamine B amine can be co-immobilized with a temperature-insensitive reference dye (e.g., Rhodamine 110) to create a ratiometric sensor capable of resolving sub-degree temperature changes in microfluidic or cellular environments [3].

Ex Vivo and In Vitro Fluorescent Labeling Where In Vivo Toxicity Is Not a Constraint

Given the higher acute intravenous toxicity of Rhodamine B (LD50 89.5 mg/kg) compared to Rhodamine 110 (LD50 140.0 mg/kg) [4], Rhodamine B amine is ideally suited for ex vivo tissue staining, fixed-cell imaging, and in vitro biochemical assays where systemic toxicity is irrelevant. In these contexts, the superior brightness and high quantum yield of the Rhodamine B chromophore can be fully leveraged without the safety concerns associated with in vivo administration [4].

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